Estradiol-17-phenylpropionate is synthesized from estradiol through chemical modifications. It belongs to the class of compounds known as estrogens, which are vital for numerous biological processes, including the menstrual cycle and reproductive system function. The compound is often utilized in clinical settings to treat conditions such as menopausal symptoms, hormonal imbalances, and certain types of breast cancer.
The synthesis of Estradiol-17-phenylpropionate typically involves the esterification of estradiol with phenylpropionic acid. This process can be achieved through several methods:
Estradiol-17-phenylpropionate can undergo various chemical reactions typical of esters:
These reactions are crucial for understanding its metabolic pathways within biological systems.
Estradiol-17-phenylpropionate exerts its effects primarily through binding to estrogen receptors (ERs), which are nuclear receptors that mediate estrogen's physiological effects:
Estradiol-17-phenylpropionate exhibits several notable physical and chemical properties:
These properties are essential for its formulation in pharmaceutical products.
Estradiol-17-phenylpropionate has several important applications in medicine:
The systematic IUPAC nomenclature defines EPP as [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate, precisely describing its tetracyclic steroid backbone with specific stereochemical configurations and ester functionalization [5] [9]. This nomenclature follows steroid naming conventions where the parent structure (estrane) is modified with hydroxyl and ester substituents at defined positions. Alternative chemical names include:
The compound's molecular formula is C₂₇H₃₂O₃, with a molar mass of 404.550 g·mol⁻¹ [1] [5]. Structurally, EPP retains the characteristic estrogenic features: a phenolic A-ring with 3-hydroxyl group (essential for receptor binding) and a sterically hindered 17β-position modified with the phenylpropionate moiety. The phenylpropionate group consists of a three-carbon chain terminating in a phenyl group, significantly increasing the molecule's hydrophobicity compared to unmodified estradiol [2] [6]. This structural modification places EPP within the broader biochemical category of steroid fatty acid esters, specifically C17β-esters of estradiol, distinguished from other esters (valerate, cypionate) by its aromatic phenyl-containing acyl chain [2].
Table 1: Chemical Identifiers for Estradiol-17-phenylpropionate
Identifier Type | Value |
---|---|
CAS Registry Number | 313-06-4 |
PubChem CID | 68577 |
ChemSpider ID | 61870 |
Molecular Formula | C₂₇H₃₂O₃ |
Molar Mass | 404.550 g·mol⁻¹ |
InChI Key | LQWSQQKTZLDGME-RYIFMDQWSA-N |
SMILES Notation | C[C@]12CC[C@H]3C@HCCC5=C3C=CC(=C5)O |
The development of estradiol-17-phenylpropionate emerged from mid-20th century efforts to prolong the duration of estrogen therapy. Pharmaceutical research during the 1940s-1960s focused extensively on esterification as a strategy to enhance the depot properties of steroid hormones [1] [8]. EPP was patented and introduced clinically as an intramuscular formulation designed for sustained release, with early documentation appearing in German pharmacological literature (Hager et al., 2013) and clinical compendiums (Index Nominum 2000) [1]. Its development paralleled that of testosterone esters, with both fields recognizing that esterification with fatty acids significantly extended therapeutic effects through delayed absorption from injection sites and slowed metabolic clearance [8].
Pharmacologically, EPP is classified as:
Historically significant combination products included:
These combinations leveraged complementary release kinetics: estradiol benzoate provided rapid onset while EPP delivered sustained estrogenic activity. The pharmacological rationale centered on mimicking physiological hormone patterns through sequential ester hydrolysis [1] [8]. Research during the 1980s explored EPP-containing formulations as potential post-coital contraceptives, capitalizing on the sustained estrogenic activity achievable with a single injection [1]. Despite its diminished contemporary clinical presence, EPP remains historically significant as an early example of rational prodrug design in endocrinology.
Table 2: Historical Milestones in Estradiol-17-phenylpropionate Development
Time Period | Development Milestone | Therapeutic Context |
---|---|---|
1940s-1950s | Initial synthesis and pharmacological characterization | Creation of long-acting estrogen formulations |
1960s | Introduction of combination products (Dimenformon Prolongatum, Lynandron Prolongatum) | Menopausal hormone therapy; Gender-affirming care |
1980s | Investigation as single-injection post-coital contraceptive | Reproductive medicine |
Post-2000 | Gradual discontinuation from major markets | Superseded by transdermal and oral alternatives |
The biochemical significance of estradiol-17-phenylpropionate resides in its exemplification of hormone esterification principles—a fundamental strategy for modulating steroid pharmacokinetics. Endogenous steroid hormones undergo enzymatic esterification as a natural regulatory mechanism, primarily through lecithin:cholesterol acyltransferase (LCAT) in plasma and specific acyltransferases in tissues [2]. Synthetic esters like EPP exploit this metabolic pathway but achieve dramatically enhanced lipophilicity. The phenylpropionate moiety increases the molecule's partition coefficient (log P) by approximately 3-4 orders of magnitude compared to unesterified estradiol, fundamentally altering its distribution and clearance kinetics [2].
The esterification mechanism involves:
Metabolic activation follows a precise biochemical pathway:
The phenylpropionate modification specifically confers:
Biologically, this esterification strategy serves dual purposes:
Table 3: Biochemical Comparison of Estradiol vs. Estradiol-17-phenylpropionate
Property | 17β-Estradiol | Estradiol-17-phenylpropionate |
---|---|---|
Molecular Weight | 272.38 g/mol | 404.55 g/mol |
Water Solubility | Low (3.9 mg/L) | Very low (<0.1 mg/L) |
Log P (Octanol-Water) | ~4.0 | ~7.5-8.0 (estimated) |
Plasma Half-life | 1-2 hours | Several days |
Primary Transport Mechanism | Sex hormone-binding globulin (SHBG) | Lipoproteins (LDL/HDL) |
Metabolic Activation | Direct receptor binding | Esterase-dependent hydrolysis |
Adipose Tissue Retention | Minimal | Significant reservoir formation |
The biochemical rationale for phenylpropionate esterification extends beyond simple solubility modification. The aromatic phenyl group introduces unique electronic and steric properties that influence:
Estradiol esters also demonstrate biological significance beyond their prodrug function. Studies indicate that lipoprotein-bound estrogen esters may provide antioxidant protection through free radical scavenging at the aromatic A-ring, which remains unmodified in EPP [2]. This positions esterified estrogens at the intersection of endocrine signaling and oxidative stress modulation—a dual role with potential implications for cardiovascular physiology and atherosclerosis prevention, though EPP specifically hasn't been investigated in this context.
Table 4: Key Steroid Esters in Therapeutic Use
Steroid Base | Ester Form | Acyl Chain Length | Primary Therapeutic Application |
---|---|---|---|
Estradiol | Benzoate | Short-chain (C7) | Moderate-duration estrogen therapy |
Estradiol | Valerate | Long-chain (C5) | Oral/transdermal HRT |
Estradiol | Phenylpropionate | Aromatic-modified (C9) | Long-acting injectable HRT |
Testosterone | Propionate | Short-chain (C3) | Short-acting androgen therapy |
Testosterone | Enanthate | Long-chain (C7) | Long-acting androgen therapy |
Nandrolone | Decanoate | Very long-chain (C10) | Anabolic effects; Osteoporosis |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7